1-Bromo-2-methoxynaphthalene
Overview
Description
Synthesis Analysis
The synthesis of 1-Bromo-2-methoxynaphthalene-related compounds involves various methodologies, including the use of dimethyl sulfate and methyl halides for methylation of naphthol derivatives. Notably, environmentally benign methods using dimethyl carbonate as a substitute for more toxic methylating agents have been explored to reduce toxicological risks. For instance, a practical synthesis route for a related compound, 2-Bromo-6-methoxynaphthalene, utilized tetramethylammonium chloride as a methylating agent under microwave-assisted conditions, highlighting the search for safer synthetic methods (Xu & He, 2010).
Molecular Structure Analysis
Spectral analysis techniques such as FT-IR, FT-Raman, and UV-VIS have been employed to study the vibrational, electronic, and charge transfer properties of bromo-methoxynaphthalene compounds. These studies reveal the stability of the molecule, the presence of electrophilic and nucleophilic sites, and the potential for pharmaceutical applications due to drug-like properties and low toxicity (Saji, Prasana, Muthu, & George, 2021).
Chemical Reactions and Properties
Chemical reactions involving bromo-methoxynaphthalene derivatives include bromination, lithiation, and acylation, demonstrating the compound's versatility as a precursor for further chemical modifications. For example, regioselective lithiation of 1-methoxynaphthalene highlights the compound's reactivity towards nucleophilic substitution reactions, indicating its utility in synthesizing a wide range of organic molecules (Betz & Bauer, 2002).
Scientific Research Applications
Fluorescent Labeling in Pharmaceuticals and Cosmetics : It is used as a prechromatographic fluorescent labelling reagent for the analysis of dicarboxylic acids in pharmaceuticals and cosmetics. The produced diesters are stable and highly fluorescent, aiding in quality control processes (Gatti et al., 1995).
HPLC Analysis : It serves as a fluorescent labelling reagent for high-performance liquid chromatography (HPLC) analysis of biologically active carboxylic acids. This is particularly useful in pharmaceutical formulations (Gatti et al., 1992).
Practical Synthesis : A practical synthesis of 2-bromo-6-methoxynaphthalene was developed using dimethyl carbonate as an environmentally friendly substitute for methyl halides and dimethyl sulfate (Wei-Ming Xu & Hong-Qiang He, 2010).
Anti-Cancer Activities : It exhibits potential anti-cancer activities and could be modified to create pharmaceutical products with drug-like properties and reduced toxicity (Rinnu Sara Saji et al., 2021).
Synthesis of Bioactive Compounds : It's used in the synthesis of bioactive compounds like pyranonaphthoquinones, with 2-allyl-3-bromo-1,4-dimethoxynaphthalene being a key intermediate (Rohan A. Limaye et al., 2012).
Green Chemistry : Ionic liquid bromide ions have been used to regenerate phenols from ethers, indicating a green chemical method for ether cleavage that involves 1-Bromo-2-methoxynaphthalene (Shanthaveerappa K. Boovanahalli et al., 2004).
Catalytic Methylation : It's involved in catalytic methylation processes offering greener alternatives to traditional methods (G. Yadav & Jeetendra Y. Salunke, 2013).
Safety And Hazards
When handling 1-Bromo-2-methoxynaphthalene, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin and eyes . Avoid contact with skin and clothing . Remove and wash contaminated clothing and gloves, including the inside, before re-use . Avoid breathing vapors or mists .
Future Directions
1-Bromo-2-methoxynaphthalene is a useful synthetic intermediate and has potential applications in the synthesis of various organic compounds . It can be used to synthesize a catalyst for highly enantioselective aziridination of styrene derivatives and to prepare biaryls or biheterocycles by palladium-catalyzed Ullmann coupling .
Relevant Papers The chloromethylation of 1-bromo-2-methoxynaphthalene has been studied, and a revised structure for the product has been proposed . Another paper discusses the dynamics of the carbon-bromine bond dissociation in 1-bromo-2-methoxynaphthalene .
properties
IUPAC Name |
1-bromo-2-methoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIGURFWNPLWJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187622 | |
Record name | 1-Bromo-2-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-methoxynaphthalene | |
CAS RN |
3401-47-6 | |
Record name | 1-Bromo-2-methoxynaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3401-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-methoxynaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003401476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3401-47-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110660 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Bromo-2-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2-methoxynaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.248 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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